molecular formula C21H28O2 B303254 propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

カタログ番号 B303254
分子量: 312.4 g/mol
InChIキー: CLBCEBCGAWBHAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate, also known as PDCC, is a synthetic compound that belongs to the class of cycloheptene derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

作用機序

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the neuron. This mechanism of action has been shown to be responsible for the neuroprotective effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in various animal models of neurological disorders.
Biochemical and Physiological Effects:
propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its ability to selectively modulate the activity of the NMDA receptor, which is an important target for the development of drugs for the treatment of neurological disorders. However, one of the limitations of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

将来の方向性

There are several potential future directions for the study of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate. Another area of interest is the investigation of the potential therapeutic applications of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in the treatment of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Finally, the study of the biochemical and physiological effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate may provide insights into the mechanisms underlying synaptic plasticity and memory formation.

合成法

The synthesis of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with propyl alcohol.

科学的研究の応用

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. Specifically, propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in the regulation of synaptic plasticity and memory formation. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems.

特性

製品名

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

分子式

C21H28O2

分子量

312.4 g/mol

IUPAC名

propyl 2,3-dimethyl-1,4,4a,5,6,7-hexahydrodibenzo[1,4-c:1//',2//'-f][7]annulene-11b-carboxylate

InChI

InChI=1S/C21H28O2/c1-4-12-23-20(22)21-14-16(3)15(2)13-18(21)10-7-9-17-8-5-6-11-19(17)21/h5-6,8,11,18H,4,7,9-10,12-14H2,1-3H3

InChIキー

CLBCEBCGAWBHAK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

正規SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。